molecular formula C7H9NOS B11464514 N-[1-(Thiophen-2-yl)propylidene]hydroxylamine

N-[1-(Thiophen-2-yl)propylidene]hydroxylamine

Cat. No.: B11464514
M. Wt: 155.22 g/mol
InChI Key: OMZQGWSYEDCTKB-SOFGYWHQSA-N
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Description

N-[1-(Thiophen-2-yl)propylidene]hydroxylamine: is an organic compound characterized by the presence of a thiophene ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-[1-(Thiophen-2-yl)propylidene]hydroxylamine involves the condensation of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent at room temperature.

    Oxime Formation: Another approach involves the formation of an oxime by reacting thiophene-2-carbaldehyde with hydroxylamine under acidic conditions. This method often uses hydrochloric acid as a catalyst and is performed at elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(Thiophen-2-yl)propylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: N-[1-(Thiophen-2-yl)propylidene]hydroxylamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the discovery of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: this compound is used in the production of specialty chemicals and intermediates. Its role in the synthesis of polymers and other advanced materials is of particular interest.

Mechanism of Action

The mechanism by which N-[1-(Thiophen-2-yl)propylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine
  • N-[1-(Thiophen-2-yl)methylidene]hydroxylamine
  • N-[1-(Thiophen-2-yl)butylidene]hydroxylamine

Comparison:

  • N-[1-(Thiophen-2-yl)propylidene]hydroxylamine is unique due to its specific propylidene linkage, which may influence its reactivity and binding properties compared to other similar compounds.
  • The length and nature of the alkyl chain in these compounds can affect their solubility, stability, and overall chemical behavior.
  • The presence of the thiophene ring in all these compounds contributes to their aromaticity and potential for electronic interactions.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(NE)-N-(1-thiophen-2-ylpropylidene)hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-2-6(8-9)7-4-3-5-10-7/h3-5,9H,2H2,1H3/b8-6+

InChI Key

OMZQGWSYEDCTKB-SOFGYWHQSA-N

Isomeric SMILES

CC/C(=N\O)/C1=CC=CS1

Canonical SMILES

CCC(=NO)C1=CC=CS1

Origin of Product

United States

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